N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11356882
InChI: InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
SMILES: CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C17H16N6O3
Molecular Weight: 352.3 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11356882

Molecular Formula: C17H16N6O3

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C17H16N6O3
Molecular Weight 352.3 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
Standard InChI Key FLXZVCBEJUIKKI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Structural Features

  • The acetylamino group is attached to a methoxy-substituted phenyl ring.

  • A tetrazole ring is connected to the benzamide backbone, which may enhance the compound's bioactivity due to the tetrazole's ability to mimic carboxylic acids in biological systems.

2. Synthesis Pathway

Although specific synthesis protocols for this compound are not available in the provided sources, similar compounds are synthesized through:

  • Amide Bond Formation: Reacting an amine with an acid chloride or anhydride.

  • Tetrazole Introduction: Using azide chemistry or cyclization of nitriles with sodium azide in the presence of a catalyst.

  • Substitution Reactions: Methoxy and acetylamino groups can be introduced via electrophilic aromatic substitution.

3. Biological Significance

Potential Applications

  • Pharmaceutical Use: Tetrazole derivatives are often explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

  • Drug Design: The structural similarity of tetrazoles to carboxylic acids makes this compound a potential candidate for mimicking biological interactions involving carboxylic acids.

Hypothetical Activity

  • The presence of the tetrazole ring suggests possible activity as a bioisostere for carboxylic acid-containing drugs.

  • The methoxyphenyl group could enhance lipophilicity, aiding in membrane permeability.

4. Analytical Data

Spectroscopic Characteristics

For compounds like this, typical analytical methods include:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR would show signals for aromatic protons, methoxy (-OCH3_3), and amide NH groups.

    • Carbon (13^13C) NMR would confirm the presence of carbonyl (C=O), aromatic carbons, and tetrazole carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak (M+^+) at 325 m/z confirms molecular weight.

  • Infrared (IR) Spectroscopy:

    • Peaks for amide C=O (~1650 cm1^{-1}), NH stretching (~3300 cm1^{-1}), and tetrazole ring vibrations (~1500 cm1^{-1}).

5. Research Findings

  • Anticancer Activity: Tetrazoles have been reported to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycles .

  • Antimicrobial Activity: Amides and tetrazoles are known for their activity against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential: Tetrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways .

6. Comparative Analysis

PropertyN-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamideRelated Tetrazole Derivatives
Molecular Weight~325 g/mol~300–400 g/mol
Functional GroupsAmide, methoxyphenyl, tetrazoleSimilar
Bioactivity PotentialAnticancer, antimicrobialAnticancer, anti-inflammatory
Synthesis ComplexityModerateModerate

7. Limitations and Future Directions

Future Research

  • Experimental validation of its pharmacological properties through in vitro and in vivo studies.

  • Structural optimization to enhance potency and selectivity for therapeutic targets.

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